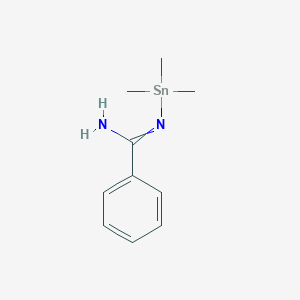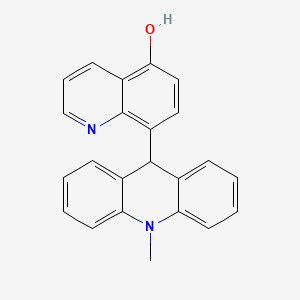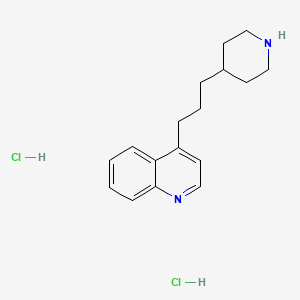
Bis(diethylene glycol) chlorendate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(diethylene glycol) chlorendate, also known as diethylene glycol bis(chloroformate), is a chemical compound with the molecular formula C6H8Cl2O5. It is a colorless to light yellow liquid with a pungent, mustard-like odor. This compound is primarily used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and polycarbonates .
準備方法
Synthetic Routes and Reaction Conditions
Bis(diethylene glycol) chlorendate is typically synthesized through the reaction of diethylene glycol with phosgene. The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, which is a highly toxic gas. The general reaction can be represented as follows:
C4H10O3+2COCl2→C6H8Cl2O5+2HCl
The reaction is usually conducted in the presence of a solvent such as toluene or dichloromethane, and the temperature is maintained at around 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound involves the continuous feeding of diethylene glycol and phosgene into a reactor. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials. The final product is purified through techniques such as recrystallization or column chromatography .
化学反応の分析
Types of Reactions
Bis(diethylene glycol) chlorendate undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form diethylene glycol and hydrochloric acid.
Alcoholysis: Reacts with alcohols to form diethylene glycol monoesters and hydrochloric acid.
Aminolysis: Reacts with amines to form diethylene glycol amides and hydrochloric acid.
Common Reagents and Conditions
Hydrolysis: Water, typically under acidic or basic conditions.
Alcoholysis: Alcohols such as methanol or ethanol, often in the presence of a catalyst.
Aminolysis: Amines such as aniline or ethylamine, usually at room temperature.
Major Products Formed
Hydrolysis: Diethylene glycol and hydrochloric acid.
Alcoholysis: Diethylene glycol monoesters and hydrochloric acid.
Aminolysis: Diethylene glycol amides and hydrochloric acid.
科学的研究の応用
Bis(diethylene glycol) chlorendate has several scientific research applications, including:
作用機序
The mechanism of action of bis(diethylene glycol) chlorendate involves its reactivity with nucleophiles such as water, alcohols, and amines. The compound’s chlorocarbonate groups are highly reactive, allowing it to form esters, amides, and other derivatives through nucleophilic substitution reactions. These reactions typically proceed via the formation of a tetrahedral intermediate, followed by the elimination of hydrochloric acid .
類似化合物との比較
Similar Compounds
Diethylene glycol dimethyl ether (Diglyme): A solvent with similar structural features but different reactivity and applications.
Ethylene glycol bis(chloroformate): Similar in structure but with different physical properties and reactivity.
Uniqueness
Bis(diethylene glycol) chlorendate is unique due to its dual chlorocarbonate functional groups, which provide it with high reactivity and versatility in organic synthesis. This makes it particularly valuable in the production of complex organic molecules and polymers .
特性
CAS番号 |
68833-65-8 |
|---|---|
分子式 |
C17H20Cl6O8 |
分子量 |
565.0 g/mol |
IUPAC名 |
bis[2-(2-hydroxyethoxy)ethyl] 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate |
InChI |
InChI=1S/C17H20Cl6O8/c18-11-12(19)16(21)10(14(27)31-8-6-29-4-2-25)9(15(11,20)17(16,22)23)13(26)30-7-5-28-3-1-24/h9-10,24-25H,1-8H2 |
InChIキー |
KLOLGGOJHRWANR-UHFFFAOYSA-N |
正規SMILES |
C(COCCOC(=O)C1C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)C(=O)OCCOCCO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Phenol, 2,2'-[(hydroxyimino)bis(4,5-dihydro-5,3-isoxazolediyl)]bis-](/img/structure/B14475951.png)
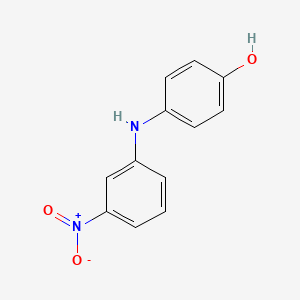
![Dimethyl 4-[2-(2,4-dinitrophenyl)hydrazinylidene]pent-2-enedioate](/img/structure/B14475957.png)
![3-[(2-Nitrophenyl)methylidene]oxolane-2,4-dione](/img/structure/B14475960.png)
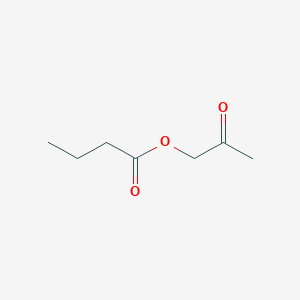
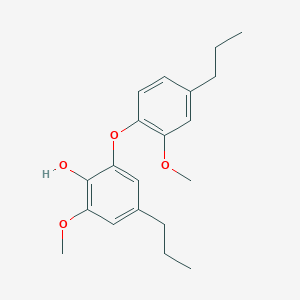
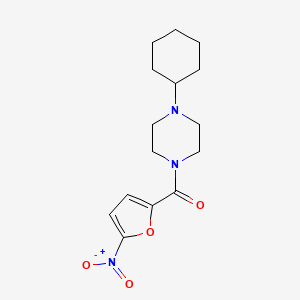
![2,4,6,8,8-Pentamethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione](/img/structure/B14475995.png)
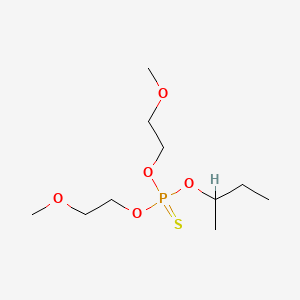
![1-(4-butylphenyl)-N-[1-(4-butylphenyl)ethylideneamino]ethanimine](/img/structure/B14476005.png)
